molecular formula C20H40N2O2 B14548692 N,N'-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) CAS No. 61797-24-8

N,N'-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide)

Cat. No.: B14548692
CAS No.: 61797-24-8
M. Wt: 340.5 g/mol
InChI Key: BLNSFGBJMAVAQN-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) is a synthetic organic compound characterized by its unique structure, which includes two hexanamide groups connected by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) typically involves the reaction of ethane-1,2-diamine with 2-ethyl-N-methylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of N,N’-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids and amides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N’-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Ethane-1,2-diyl)bis(benzamides): Similar structure but with benzamide groups instead of hexanamide groups.

    N,N’-Bis(2-aminoethyl)ethane-1,2-diamine: Contains ethane-1,2-diyl bridge but with aminoethyl groups.

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) is unique due to its specific combination of hexanamide groups and ethane-1,2-diyl bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61797-24-8

Molecular Formula

C20H40N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

2-ethyl-N-[2-[2-ethylhexanoyl(methyl)amino]ethyl]-N-methylhexanamide

InChI

InChI=1S/C20H40N2O2/c1-7-11-13-17(9-3)19(23)21(5)15-16-22(6)20(24)18(10-4)14-12-8-2/h17-18H,7-16H2,1-6H3

InChI Key

BLNSFGBJMAVAQN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)N(C)CCN(C)C(=O)C(CC)CCCC

Origin of Product

United States

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